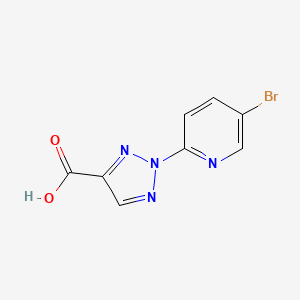

2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN4O2 |

|---|---|

Molecular Weight |

269.05 g/mol |

IUPAC Name |

2-(5-bromopyridin-2-yl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C8H5BrN4O2/c9-5-1-2-7(10-3-5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |

InChI Key |

RNXJQHCCAINMIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Br)N2N=CC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by bromination and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution

-

Reagents/Conditions : Reactions with amines (e.g., NH₃, alkylamines) or alkoxides in polar aprotic solvents (DMSO, DMF) at 80–120°C.

-

Products : 5-Amino- or 5-alkoxy-pyridinyl triazole derivatives.

-

Mechanism : Activated by electron-withdrawing triazole and carboxylic acid groups, facilitating attack by nucleophiles.

Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Conditions : Boronic acids (1.2 equiv), K₂CO₃ (2 equiv), in THF/H₂O (3:1) at 80°C for 12 h.

-

Yield : 60–85% for aryl/heteroaryl products.

-

Carboxylic Acid Functionalization

The carboxylic acid group participates in condensation and derivatization reactions.

Esterification

-

Reagents : SOCl₂ or thionyl chloride to form acyl chloride, followed by alcohol (e.g., ethanol, methanol).

-

Conditions : 0°C to room temperature, 2–6 h.

-

Products : Ethyl/methyl esters with improved lipid solubility.

Amidation

-

Reagents : HATU or EDCI with DIPEA in DMF.

-

Conditions : Room temperature, 4–8 h.

-

Example : Reaction with benzylamine yields 2-(5-bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxamide (85% yield).

Triazole Ring Reactivity

The 1,2,3-triazole core engages in cycloaddition and metal coordination.

Cycloaddition with Alkynes

-

Conditions : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMSO at 60°C.

-

Products : Bis-triazole derivatives (e.g., fused bicyclic systems) .

Metal Coordination

-

Complexation : Binds to transition metals (Cu²⁺, Zn²⁺) via triazole N-atoms.

-

Applications : Used in catalysis or metallodrug design.

Oxidation

-

Reagents : KMnO₄ in acidic or neutral conditions.

-

Products : Oxidative cleavage of the triazole ring is observed at >100°C, yielding pyridine dicarboxylic acids.

Reduction

-

Reagents : H₂/Pd-C or NaBH₄.

-

Products : Saturation of the triazole ring is limited due to aromatic stability; bromine reduction to hydrogen occurs selectively.

Pyridine-Triazole Fused Systems

-

Method : Intramolecular cyclization using POCl₃.

-

Conditions : Reflux in toluene for 6 h.

-

Yield : 70–75%.

Mechanistic Insights

-

Cross-Coupling : The bromine atom’s position (meta to triazole) enhances electrophilicity, favoring transmetalation in Suzuki reactions.

-

Triazole Stability : The aromatic triazole resists reduction but undergoes oxidative cleavage under strong conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a triazole ring and a pyridine moiety, with the molecular formula and a molecular weight of approximately 347.95 g/mol. The presence of bromine at the 5-position of the pyridine ring enhances its reactivity and biological profile, making it a candidate for drug development.

Biological Activities

Research has demonstrated that 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.

- Enzyme Inhibition : It has been identified as a potential inhibitor for specific enzymes related to disease pathways, which could lead to new therapeutic strategies.

Several studies have highlighted the applications of this compound:

-

Antimicrobial Efficacy : A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential use in developing new antibiotics .

"The compound exhibited significant antibacterial activity against tested strains" .

-

Cancer Research : Investigations into its anticancer properties revealed that it could inhibit cell growth in certain cancer lines .

"Preliminary findings indicate potential as an anticancer agent" .

-

Enzyme Inhibition Studies : Research into enzyme inhibition has shown that this compound can modulate enzyme activity related to disease pathways .

"Triazole carboxylic acids have been identified as promising enzyme inhibitors" .

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Substituent Effects on Triazole-Carboxylic Acid Derivatives

Key Observations :

- The weakly acidic carboxylic group (pKa ~7.65–8.08) minimizes ionization in physiological conditions, reducing toxicity risks .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Key Observations :

- Chlorophenyl and bromopyridinyl analogs exhibit comparable densities (~1.5 g/cm³), suggesting similar packing efficiencies in solid states .

- Fluorinated derivatives may display higher aqueous solubility due to fluorine’s polarity .

Key Observations :

- Chlorophenyl derivatives show promise in anticancer applications via MMP-2 receptor interactions .

Biological Activity

The compound 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid represents a significant member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological potential.

Chemical Structure

The structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential of 1,2,3-triazole derivatives as promising anticancer agents. The presence of the triazole ring contributes to low multidrug resistance and high bioavailability. For instance, a study indicated that various triazole derivatives exhibited significant cytotoxicity against different cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung carcinoma) cells .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(5-Bromopyridin-2-yl)-triazole | HepG2 | 5.02 |

| 2-(5-Bromopyridin-2-yl)-triazole | A549 | 5.97 |

| Sorafenib | HepG2 | 5.97 |

| Doxorubicin | A549 | 0.59 |

The data suggests that the brominated triazole derivative has comparable efficacy to established anticancer drugs like Sorafenib and Doxorubicin while maintaining a lower toxicity profile towards normal cells .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies have reported that certain triazole derivatives can effectively inhibit enzymes involved in cancer progression by interacting with their active sites. For example, research indicates that the nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions crucial for therapeutic efficacy .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 2-(5-Bromopyridin-2-yl)-triazole | PXR | 0.21 |

| Control Compound | PXR | 0.65 |

These findings indicate that the compound may serve as a lead structure for developing new inhibitors targeting critical pathways in cancer metabolism.

Case Studies

Several case studies have documented the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their anticancer activities against various cell lines. The results demonstrated that modifications on the phenyl ring significantly influenced their efficacy .

- Structure–Activity Relationships (SAR) : The SAR analysis revealed that substituents capable of forming hydrogen bonds with conserved regions of kinases enhanced the anticancer activity of these compounds .

- Pharmacological Profiles : A comprehensive pharmacological evaluation showed that these compounds exhibited lower cytotoxicity towards normal cells compared to traditional chemotherapeutics, highlighting their potential as safer alternatives in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The compound is typically synthesized via a multi-step approach:

Triazole Core Formation : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring.

Bromopyridine Coupling : Attach the 5-bromopyridin-2-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cesium carbonate as a base and tert-butyl alcohol as a solvent .

Carboxylic Acid Derivatization : Hydrolyze ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the carboxylic acid moiety.

Key Considerations: Optimize reaction temperatures (40–100°C) and catalyst loading (e.g., palladium diacetate with tert-butyl XPhos ligand) to improve yields .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer: Combine the following techniques:

- Single-Crystal X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving twinned data or high-resolution structures .

- NMR Spectroscopy : Confirm regiochemistry via - and -NMR, focusing on pyridine (δ 8.5–9.0 ppm) and triazole (δ 7.5–8.5 ppm) proton environments.

- Mass Spectrometry (HRMS) : Verify molecular weight (theoretical: 282.07 g/mol for ) and isotopic patterns consistent with bromine .

Q. What are the key spectroscopic properties relevant to experimental design?

Methodological Answer:

- UV-Vis Absorption : The pyridine-triazole system exhibits π→π* transitions (~260–300 nm), useful for monitoring coordination with metal ions (e.g., Hg) .

- Fluorescence Quenching : The bromine atom may reduce quantum yield, but rhodamine derivatives of analogous triazoles show enhanced emission upon metal binding, applicable in cellular imaging .

- pKa Determination : Similar triazole-carboxylic acids (e.g., 5-methyl-1-phenyl analog) have pKa ~3.73, suggesting moderate acidity for protonation studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved?

Methodological Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. For high-symmetry space groups, test for pseudo-merohedral twinning .

- Disorder Modeling : Apply PART/SUMP restraints for overlapping atoms. Validate with residual density maps (<0.3 e/Å).

- Cross-Validation : Compare with spectroscopic data (e.g., IR carbonyl stretches ~1700 cm) to confirm functional group integrity .

Q. What strategies optimize metal ion sensing applications using this compound?

Methodological Answer:

- Coordination Site Engineering : The triazole N2/N3 atoms and pyridine N atom form a tridentate ligand for transition metals (e.g., Hg, Cu).

- Rhodamine Hybridization : Conjugate with rhodamine B derivatives to create “turn-on” probes; Hg binding opens the spirolactam ring, enhancing fluorescence .

- Competitive Titration : Use EDTA to confirm selectivity over competing ions (e.g., Zn, Fe) .

Q. How does structural variation (e.g., substituents on pyridine/triazole) impact bioactivity?

Methodological Answer:

- SAR Studies : Compare with analogs like 5-pyridin-4-yl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326843-95-1). Electron-withdrawing groups (e.g., Br, CF) enhance metabolic stability but may reduce solubility .

- Docking Simulations : Model interactions with target enzymes (e.g., carbonic anhydrase) using the carboxylic acid as an anchoring group .

Q. What computational methods validate experimental data for this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR shifts (<1 ppm deviation) and frontier orbital energies (HOMO-LUMO gap ~5 eV) .

- Molecular Dynamics (MD) : Simulate aqueous solubility (~0.1 mg/mL predicted) using OPLS-AA force fields .

Q. How can researchers address low yields in cross-coupling steps?

Methodological Answer:

Q. What are the challenges in developing fluorescent probes from this compound?

Methodological Answer:

Q. How to analyze conflicting data in metal ion binding studies?

Methodological Answer:

- Job’s Plot Analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand:metal) via UV-Vis titration .

- X-ray Absorption Spectroscopy (XAS) : Resolve coordination geometry discrepancies (e.g., square planar vs. octahedral) .

- EPR Spectroscopy : Detect paramagnetic metal centers (e.g., Cu) to confirm binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.